倍半萜烯 B

描述

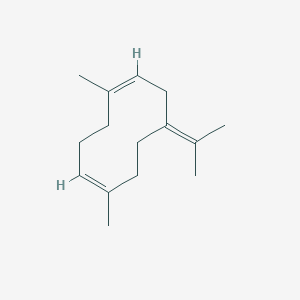

Germacrene B is a natural product found in various organisms, including Humulus lupulus and Cymbopogon martinii . It is a germacrene B and is an important intermediate in the biosynthesis of eudesmane and guaiane sesquiterpenes . After their initial formation from farnesyl diphosphate, these neutral intermediates can become reprotonated for a second cyclisation to reach the bicyclic eudesmane and guaiane skeletons .

Synthesis Analysis

Both germacrene-B and 9-methylgermacrene-B were synthesized by employing cyclization reactions as the key steps . The latter was shown to be the racemate of the male-produced sex pheromone of the sandfly Lutzomyia longipalpis from Lapinha, Brazil .

Molecular Structure Analysis

Molecular mechanics calculations revealed that germacrene B has two comparably stable conformations . The lowest barrier to ring inversion of the most stable conformer to its mirror image is estimated to be 23 Kcal/mol . Germacrene B has planar chirality, but recovery of the starting material from an incomplete Sharpless epoxidation of its derivative 15-hydroxygermacrene showed that this material was racemic, indicating a rapid interconversion between the enantiomers .

Chemical Reactions Analysis

Germacranes, which include germacrene B, are important intermediates in the biosynthesis of eudesmane and guaiane sesquiterpenes . After their initial formation from farnesyl diphosphate, these neutral intermediates can become reprotonated for a second cyclisation to reach the bicyclic eudesmane and guaiane skeletons .

科学研究应用

Medicine: Anticancer Applications

Germacrene B is a precursor to β-elemene, a compound with broad-spectrum anticancer properties . It has been shown to suppress cell proliferation, arrest the cell cycle, and induce apoptosis in cancer cells. The biosynthesis of β-elemene from germacrene B in microorganisms like Escherichia coli has been explored to develop sustainable production methods for this promising anticancer agent .

Agriculture: Pest Resistance

In agriculture, germacrene B is an important intermediate in the biosynthesis of plant sesquiterpenes . These compounds play a crucial role in the plant’s defense mechanisms against pests and pathogens, contributing to the development of pest-resistant crop varieties.

Pharmacology: Antimalarial Activity

Germacrene B-related compounds have been studied for their antimalarial activity. Molecular docking studies on Germacrene A Synthase enzyme and sesquiterpene lactone (Lactucin) have shown potential in the development of new antimalarial drugs .

Biotechnology: Microbial Production

The biotechnological applications of germacrene B include its microbial production in engineered E. coli strains. This approach aims to produce valuable sesquiterpenes in an environmentally friendly and resource-efficient manner .

Environmental Science: Biosynthesis Studies

Research on germacrene B contributes to our understanding of terpene biosynthesis, which is vital for environmental science. It helps in elucidating the pathways and mechanisms through which plants produce a wide array of terpenoids, some of which have ecological roles in plant-environment interactions .

Food Industry: Flavor and Aroma

Germacrene B is known for its warm, sweet, woody-spicy, and geranium-like odor, making it an important flavor constituent in food products like lime peel oil. Its derivatives are used to enhance the flavor and aroma profiles of various food items .

Cosmetics: Fragrance Component

In the cosmetics industry, germacrene B is valued for its fragrance. It is used in high-end perfumes and other cosmetic products for its distinct scent profile, which can be described as warm and woody-spicy .

Health and Wellness: Therapeutic Properties

Beyond its direct medicinal applications, germacrene B derivatives are also explored for their therapeutic properties, including anti-inflammatory and cytotoxic activities, which are beneficial for health and wellness products .

作用机制

Target of Action

Germacrene B serves as a central intermediate in the biosynthesis of eudesmane and guaiane sesquiterpenes. These natural products play essential roles in various biological processes, including defense mechanisms, signaling, and aroma production .

Mode of Action

The biosynthesis of sesquiterpenes involves terpene synthases, which convert linear precursors into terpene hydrocarbons or alcohols. For Germacrene B, the process begins with farnesyl diphosphate (FPP). After ionization, two initial cyclization modes are possible:

Biochemical Pathways

Following cyclization, Germacrene B can undergo further transformations. Assuming anti-addition to the C-4/C-5 double bond, four stereoisomers of the secondary cation (J) are possible: two with a trans-decalin skeleton (J1 and J2) and two with a cis-decalin skeleton (J3 and J4) .

Result of Action

Molecularly, Germacrene B contributes to the diverse aroma profiles of essential oils. It has warm, sweet, woody-spicy, and geranium-like odors. Additionally, it exhibits antibacterial activity in various plant oils .

属性

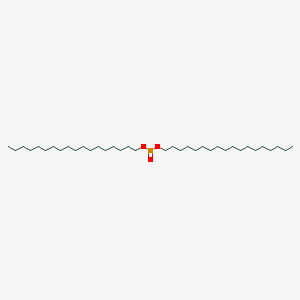

IUPAC Name |

(1E,5E)-1,5-dimethyl-8-propan-2-ylidenecyclodeca-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6+,14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEGJTGWYVZSNR-SJRHNVSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CCC(=C(C)C)CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C/CC(=C(C)C)CC1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Germacrene B | |

CAS RN |

15423-57-1 | |

| Record name | Germacrene B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15423-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GERMACRENE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML9S6L9M3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)

![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)